Dodecylsulfamic acid

Description

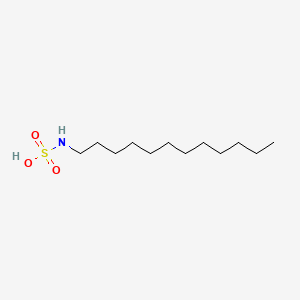

Structure

3D Structure

Properties

CAS No. |

4855-39-4 |

|---|---|

Molecular Formula |

C12H27NO3S |

Molecular Weight |

265.42 g/mol |

IUPAC Name |

dodecylsulfamic acid |

InChI |

InChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16/h13H,2-12H2,1H3,(H,14,15,16) |

InChI Key |

VUEPSLALOKTSCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNS(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies

Established Synthetic Pathways for Dodecylsulfamic Acid

The creation of this compound has traditionally relied on direct chemical reactions that are well-documented in chemical literature.

The primary established method for synthesizing this compound is through the direct reaction of a long-chain amine with a sulfonating agent. A common pathway involves the reaction of dodecylamine (B51217) with chlorosulfonic acid. google.com In this process, dodecylamine is first dissolved in a suitable anhydrous solvent, such as pyridine (B92270) or tetrahydrofuran (B95107) (THF), and the solution is cooled, typically in an ice bath. google.com Chlorosulfonic acid is then added dropwise, maintaining a controlled temperature, in an equimolar ratio to the amine. google.com The reaction results in the formation of this compound, which can then be collected through filtration, washed with water, and dried. google.com The solvent is typically removed using rotary evaporation. google.com

Table 1: Reaction Parameters for Direct Aminosulfonation of Dodecylamine

| Parameter | Description | Source |

|---|---|---|

| Primary Reactant | Dodecylamine | google.com |

| Sulfonating Agent | Chlorosulfonic acid | google.com |

| Solvent | Anhydrous pyridine or Tetrahydrofuran (THF) | google.com |

| Molar Ratio (Acid:Amine) | 1:1 | google.com |

| Reaction Conditions | Chilled solution (ice bath), dropwise addition of acid | google.com |

| Product Isolation | Filtration, water wash, and drying | google.com |

While direct aminosulfonation is effective, there is a growing emphasis on developing greener chemical processes. In the context of this compound, this is often demonstrated by its use as a recyclable catalyst in environmentally friendly reactions. researchgate.netresearchgate.net this compound has been employed as an efficient, recoverable, and reusable catalyst for one-pot syntheses under mild, solvent-free conditions. researchgate.netresearchgate.netshirazu.ac.ir For instance, it has been used in the preparation of 14-aryl- or alkyl-14-H-dibenzo[a,j]xanthenes, where it can be recovered after the reaction through straightforward work-ups. researchgate.netresearchgate.net These applications highlight the compound's stability and potential for use in sustainable chemical processes, which in turn drives the search for similarly benign synthesis routes for the acid itself. researchgate.net The use of this compound as a solid Brønsted acid catalyst under solvent-free conditions for reactions like the Biginelli condensation further underscores its role in green chemistry. researchgate.netresearchgate.net

Direct Aminosulfonation Reactions

Synthesis of this compound Derivatives and Analogs

The versatility of this compound is expanded through the synthesis of its derivatives and analogs, which involves structural modifications to alter its chemical properties.

The fundamental structure of sulfamic acids allows for considerable modification. The general formula can be represented as R¹R²NS(O)₂(OH). google.com The properties of the resulting compound are heavily influenced by the nature of the R¹ and R² groups. google.com For instance, in applications related to controlling biofouling, R¹ is preferably a C₅-C₂₀ alkyl group, and R² is hydrogen, with the C₁₂ alkyl group (dodecyl) being most preferred. google.com This indicates that the long alkyl chain is a key structural feature for certain activities.

Derivatization can also occur at the acidic and basic centers of the molecule. As an amphoteric compound, this compound can form two types of salts:

Acid salts : Formed at the acid moiety, these include alkali metal and quaternary ammonium (B1175870) salts. google.com

Quaternized sulfamic acid salts : Formed at the basic nitrogen moiety. google.com

Table 2: Examples of Structural Substituents for Sulfamic Acids (General Formula: R¹R²NS(O)₂(OH))

| Substituent | Group | Description | Source |

|---|---|---|---|

| R¹ | C₄-C₂₀ alkyl group or cyclohexyl group | R¹ and R² are not both hydrogen. | google.com |

| R² | Hydrogen, C₄-C₂₀ alkyl group, or cyclohexyl group | Preferably, R² is hydrogen when R¹ is a long-chain alkyl. | google.com |

| Preferred R¹ | C₈-C₁₈ alkyl group | More preferably a C₁₀-C₁₄ alkyl group. | google.com |

| Most Preferred R¹ | C₁₂ alkyl group (Dodecyl) | Specifically for this compound. | google.com |

Beyond simple salts, more complex functionalized compounds can be prepared. This often involves anchoring alkylsulfamic acid groups onto other molecules or material surfaces to create novel functional materials. General strategies for creating sulfonic acid-functionalized materials, which can be adapted for alkylsulfamic acids, include:

Surface Functionalization of Nanoparticles : Silica-coated nanoparticles can be functionalized with propyl-sulfonic acid groups. scirp.org This process involves reacting the nanoparticle surface with an organosilane, like 3-mercaptopropyl-trimethoxysilane (MPTMS), followed by oxidation of the thiol (-SH) groups to sulfonic acid (-SO₃H) groups. scirp.orgmdpi.com

Modification of Metal-Organic Frameworks (MOFs) : A sulfonic acid-functionalized MOF (S-IRMOF-3) has been synthesized by the dropwise addition of chlorosulfonic acid to an IRMOF-3 suspension. rsc.org This method creates a solid acid catalyst with high surface area and accessible acid sites. rsc.orgrsc.org

These methods demonstrate how alkylsulfamic acid functionalities can be incorporated into larger, structured materials, yielding catalysts and other functional compounds with tailored properties. scirp.orgmdpi.comrsc.org

Catalytic Applications and Mechanistic Studies

Dodecylsulfamic Acid as a Brønsted Acid Catalyst

As a Brønsted acid, this compound donates a proton to facilitate a wide array of chemical transformations. acs.org Its catalytic activity is attributed to the acidic proton of the sulfonic acid group. The long dodecyl chain enhances its solubility in nonpolar media and contributes to the formation of micelles in aqueous solutions, creating microreactors that can enhance reaction rates and selectivity. researchgate.net

This compound has proven to be a versatile catalyst for the synthesis of various organic compounds, particularly heterocyclic structures. researchgate.netresearchgate.net Its efficacy has been demonstrated in several multicomponent reactions, which are highly valued for their efficiency and atom economy in building complex molecular architectures.

This compound is an effective catalyst for the one-pot synthesis of 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes. researchgate.netresearchgate.net This reaction typically involves the condensation of β-naphthol with various aromatic or aliphatic aldehydes. The use of DSA under mild, solvent-free conditions leads to excellent yields and short reaction times. researchgate.netresearchgate.net The synthesis is advantageous due to its operational simplicity and the ease of product workup. researchgate.net The reaction proceeds efficiently, accommodating a range of aldehydes to produce the corresponding xanthene derivatives successfully. researchgate.net

Research has shown that both this compound (DSA) and dodecylphosphonic acid (DPA) are effective catalysts for this transformation under solvent-free conditions. researchgate.netresearchgate.net The table below summarizes the synthesis of various dibenzo[a,j]xanthene derivatives using DSA as the catalyst.

Table 1: this compound-Catalyzed Synthesis of 14-Substituted-14H-dibenzo[a,j]xanthenes

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-ClC6H4CHO | 10 | 98 |

| 2 | 4-O2NC6H4CHO | 15 | 96 |

| 3 | 4-MeOC6H4CHO | 40 | 92 |

| 4 | C6H5CHO | 30 | 95 |

| 5 | 3-O2NC6H4CHO | 20 | 97 |

| 6 | 2-ClC6H4CHO | 25 | 94 |

| 7 | CH3(CH2)5CHO | 35 | 88 |

| 8 | C6H5CH2CHO | 45 | 85 |

Reaction Conditions: β-naphthol (2 mmol), aldehyde (1 mmol), DSA (10 mol%), 80°C, solvent-free.

The utility of this compound extends beyond xanthene synthesis to other important acid-catalyzed reactions for forming heterocyclic compounds.

Quinoxalines: Quinoxaline derivatives, known for their wide range of biological activities, can be synthesized through the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. ias.ac.in While various acid catalysts are used for this transformation, the surfactant properties of catalysts like this compound make them suitable for promoting such reactions, often under green conditions such as in water or solvent-free systems. ias.ac.innih.gov

1,4-Dihydropyridines (Hantzsch Reaction): The Hantzsch synthesis is a classic multicomponent reaction used to produce 1,4-dihydropyridines, a class of compounds with significant pharmaceutical applications. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.org The use of Brønsted acid catalysts, including solid acid catalysts, is common to facilitate this reaction, often under solvent-free conditions to improve the environmental profile of the synthesis. researchgate.netijcce.ac.ir this compound is a candidate catalyst for such transformations, aligning with the trend of using efficient and recyclable catalysts. unesp.br

Optimizing the performance of this compound as a catalyst involves tuning reaction conditions and exploring strategies for its recovery and reuse. researchgate.net These efforts are crucial for developing sustainable and economically viable synthetic processes.

The catalytic efficiency of this compound is significantly influenced by the reaction environment. Solvent-free conditions have proven particularly effective for many transformations catalyzed by DSA. researchgate.netpharmafeatures.com These conditions not only align with the principles of green chemistry by reducing volatile organic waste but can also lead to higher reaction rates and yields. rsc.orgijrap.netcem.com

In the synthesis of dibenzo[a,j]xanthenes, conducting the reaction neat (solvent-free) at a temperature of 80°C provides excellent results. researchgate.net This approach avoids the use of potentially hazardous solvents and simplifies the purification process. The thermal stability of the catalyst and reactants under these conditions is key to the success of the method. The combination of solvent-free media and moderate heating provides the necessary energy for the reaction to proceed efficiently without causing degradation of the products. pharmafeatures.com

A key advantage of this compound is its potential for recovery and reuse, which is critical for sustainable industrial applications. In the solvent-free synthesis of dibenzo[a,j]xanthenes, the catalyst can be recycled and reused multiple times without a significant drop in its catalytic activity. researchgate.net For instance, after the completion of the reaction, the product can be isolated, and the remaining catalytic system can be used for subsequent batches. researchgate.net

Studies have demonstrated that this compound can be reused for up to five consecutive cycles while maintaining high yields, as shown in the model reaction for xanthene synthesis. researchgate.net This reusability underscores the stability of the catalyst under the reaction conditions.

Table 2: Reusability of this compound in the Synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 93 |

| 5 | 92 |

Reaction Conditions: Benzaldehyde (B42025) and β-naphthol catalyzed by DSA under solvent-free conditions.

The concept of heterogenization, where a homogeneous catalyst is immobilized on a solid support, is a common strategy to facilitate catalyst separation and recycling. pharmafeatures.commdpi.com While this compound itself is a waxy solid, its properties can be further enhanced by supporting it on materials like silica (B1680970), which can improve handling and recovery in certain reaction setups. shirazu.ac.ir

Catalyst Design and Performance Optimization

Influence of Reaction Conditions (e.g., Solvent-Free Media, Temperature)

Comparative Catalytic Efficacy

The effectiveness of this compound (DSA) as a catalyst is best understood through comparison with other acidic catalysts in various organic transformations. Its unique structure, featuring a long lipophilic alkyl chain and a strongly acidic sulfamic acid headgroup, imparts properties of a surfactant, which can influence its catalytic performance, particularly in reactions involving non-polar substrates.

This compound has demonstrated its utility as an efficient, mild, and recoverable catalyst in several organic syntheses. One prominent example is the one-pot condensation of β-naphthol with aldehydes to produce 14-aryl- or 14-alkyl-14-H-dibenzo[a,j]xanthenes. researchgate.net In this reaction, DSA acts as a Brønsted acid catalyst. Its performance is comparable to, and in some aspects superior to, other commonly used acid catalysts.

Research has shown that under mild, solvent-free conditions, DSA can catalyze this reaction to yield products in good to excellent yields. researchgate.net A closely related compound, 4-dodecylbenzenesulfonic acid (DBSA), which also functions as a surfactant-type Brønsted acid catalyst, has been extensively studied and compared with traditional acids. shirazu.ac.ir In the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene from benzaldehyde and β-naphthol, DBSA provides excellent yields in very short reaction times under solvent-free conditions. shirazu.ac.ir The performance of these surfactant-type catalysts often surpasses that of conventional Brønsted acids like p-toluenesulfonic acid (p-TSA), sulfamic acid, and methanesulfonic acid, which may require longer reaction times or yield less product under similar conditions. shirazu.ac.ir The enhanced efficacy is attributed to the surfactant properties, which help to create micellar aggregates, increasing the effective concentration of the reactants and facilitating the reaction. shirazu.ac.irresearchgate.net

Below is a comparative table of different acid catalysts used for the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene.

Table 1: Comparison of Catalytic Efficacy in the Synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene

| Catalyst | Catalyst Loading (mol%) | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound (DSA) | 10 | 120°C, Solvent-free | 15 | 95 | researchgate.net |

| 4-Dodecylbenzenesulfonic Acid (DBSA) | 10 | 120°C, Solvent-free | 10 | 98 | shirazu.ac.ir |

| p-Toluenesulfonic Acid (p-TSA) | 10 | 120°C, Solvent-free | 45 | 95 | shirazu.ac.ir |

| Sulfamic Acid | 10 | 120°C, Solvent-free | 60 | 85 | shirazu.ac.ir |

| Methanesulfonic Acid | 10 | 120°C, Solvent-free | 45 | 90 | shirazu.ac.ir |

| No Catalyst | - | 120°C, Solvent-free | 180 | Trace | shirazu.ac.ir |

This table is generated based on data reported in the cited literature for the reaction between benzaldehyde and β-naphthol.

The data clearly indicates that while strong acids like p-TSA are effective, the surfactant-type sulfonic acids like DSA and DBSA can achieve comparable or higher yields in significantly shorter reaction times.

Synergistic catalysis is a powerful strategy in which two or more distinct catalysts work in concert to facilitate a single transformation, with each catalyst activating a different substrate or intermediate. rsc.orgwikipedia.org This approach can lead to novel reactivity, improved reaction efficiency, and enhanced selectivity that is not achievable with a single catalyst. rsc.org

While specific, documented examples of this compound being used in a synergistic catalytic system are not prevalent in the reviewed literature, its molecular architecture makes it an excellent candidate for such applications. DSA possesses dual functionality: it is a Brønsted acid and a surfactant. shirazu.ac.irresearchgate.net This combination is ideal for synergistic systems where one of the reacting species is organic and requires micellar solubilization to interact effectively with a water-soluble or otherwise immiscible co-catalyst and substrate.

A hypothetical synergistic system could involve DSA and a metal-based Lewis acid co-catalyst. In such a system, DSA would perform two roles:

As a Surfactant: It would form micelles in an aqueous or biphasic medium. These micelles would encapsulate a non-polar organic substrate, increasing its effective concentration and creating a localized reaction environment. researchgate.net

As a Brønsted Acid: The sulfamic acid headgroup could protonate and activate one of the substrates (e.g., a carbonyl group), making it more susceptible to nucleophilic attack.

Simultaneously, a separate co-catalyst (e.g., a transition metal complex) could activate the other reacting partner. wikipedia.org The micellar environment created by DSA would facilitate the interaction between the two activated species, which might otherwise be segregated in different phases or have a low probability of collision. This cooperative action is the essence of synergistic catalysis. nih.gov For instance, studies on other systems have shown the benefits of combining Lewis and Brønsted acid sites, which can lead to enhanced activity and stability. rsc.org The concept of using two catalysts to activate the nucleophile and electrophile simultaneously has been successfully applied in various reactions, including α-allylations of aldehydes using a transition metal complex combined with a chiral amine catalyst. wikipedia.org The unique surfactant-acid nature of DSA could thus be harnessed to enable or enhance complex transformations in combination with a suitable co-catalyst.

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure and Purity

The molecular structure and purity of dodecylsulfamic acid are primarily determined by a combination of spectroscopic and chromatographic methods. These techniques offer a comprehensive analysis of the compound's chemical framework and the presence of any impurities.

Spectroscopic methods are indispensable for probing the molecular structure of this compound, providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra provide critical data on the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The protons of the long alkyl chain typically appear as a complex multiplet in the upfield region of the spectrum, while protons closer to the sulfamic acid group are shifted downfield due to the electron-withdrawing nature of the nitrogen and sulfur atoms. libretexts.orgpressbooks.pub The chemical shifts are reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Signals for the carbons in the dodecyl chain appear in the aliphatic region of the spectrum. The carbon atom attached to the nitrogen of the sulfamic acid group will be deshielded and appear at a lower field compared to the other alkyl carbons.

Interactive Data Table: Representative NMR Data for this compound Analogs

| Nucleus | Chemical Shift (δ) Range (ppm) | Description of Corresponding Protons/Carbons |

| ¹H | 0.8 - 0.9 | Terminal methyl (CH₃) group of the dodecyl chain. |

| ¹H | 1.2 - 1.4 | Methylene (CH₂) groups of the long alkyl chain. mdpi.com |

| ¹H | 2.5 - 3.0 | Methylene (CH₂) group adjacent to the nitrogen atom. |

| ¹³C | 14 | Terminal methyl (CH₃) carbon. |

| ¹³C | 22 - 32 | Methylene (CH₂) carbons of the alkyl chain. |

| ¹³C | 40 - 50 | Carbon adjacent to the sulfamic acid group. |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. docbrown.infolibretexts.org The spectrum reveals characteristic stretching and bending vibrations for the various bonds within the molecule. pressbooks.publibretexts.org

Key absorption bands for this compound include:

N-H Stretching: A moderate absorption band is typically observed in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the sulfamic acid group. libretexts.org

S=O Stretching: Strong absorption bands associated with the symmetric and asymmetric stretching of the S=O bonds in the sulfamic acid group usually appear in the ranges of 1350-1180 cm⁻¹ and 1150-1050 cm⁻¹, respectively.

C-H Stretching: Sharp absorption bands in the 2850-2960 cm⁻¹ region are characteristic of the C-H bonds within the dodecyl alkyl chain. libretexts.org

O-H Stretching: A broad absorption band may be present in the 3200-3600 cm⁻¹ range if the compound exists in a hydrated form or exhibits strong intermolecular hydrogen bonding. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Moderate |

| S=O | Asymmetric Stretching | 1350 - 1180 | Strong |

| S=O | Symmetric Stretching | 1150 - 1050 | Strong |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| O-H (if present) | Stretching | 3200 - 3600 | Broad, Strong |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. sigmaaldrich.combu.edu In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). miamioh.edu

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information, often showing losses of characteristic fragments. miamioh.edulibretexts.org For instance, cleavage of the alkyl chain is a common fragmentation pathway for long-chain compounds. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Interpretation |

| [M]⁺ | - | Molecular ion |

| [M - 80]⁺ | SO₃ | Loss of sulfur trioxide |

| [M - 97]⁺ | HSO₃N | Loss of the sulfamic acid head group |

| Various | (CH₂)n | Fragmentation of the dodecyl chain |

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any potential impurities. oxfordindices.comopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. wikipedia.orgshimadzu.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. nih.gov

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. nih.govjasco-global.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, with its long nonpolar alkyl chain, will be retained on the column and then eluted by adjusting the composition of the mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. core.ac.uk

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detector at a low wavelength (e.g., 210 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

Chromatographic Separation Techniques

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. s4science.at However, the direct analysis of this compound by GC presents significant challenges due to its low volatility and the polar nature of the sulfamic acid group, which can lead to peak tailing and poor chromatographic performance. restek.combre.com To overcome these limitations, derivatization is a common and often necessary step. s4science.atrestek.com This process involves converting the analyte into a more volatile and less polar derivative. s4science.at

For acidic compounds like this compound, two primary derivatization methods are widely employed:

Esterification: This is a preferable method for compounds with carboxylic acid groups and can be adapted for sulfamic acids. restek.com The process typically involves reaction with an alcohol (like methanol) in the presence of a catalyst (such as boron trifluoride, BF₃) to form a more volatile ester derivative. restek.commdpi.com This conversion to an ester, analogous to the formation of Fatty Acid Methyl Esters (FAMEs), allows for successful separation and quantification by GC. s4science.ateurofinsus.comscioninstruments.com

Silylation: This technique involves reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.com This replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, creating a less polar and more volatile TMS ester suitable for GC analysis. restek.com

The resulting derivatives are then injected into the gas chromatograph, where they are separated based on their chemical properties and detected, typically by a Flame Ionization Detector (FID). s4science.ateurofinsus.com The choice of derivatization reagent and reaction conditions, such as temperature and time, are critical factors that must be optimized for the specific analyte. restek.commdpi.com

| Derivatization Method | Typical Reagents | Purpose | Key Considerations |

|---|---|---|---|

| Esterification (e.g., Methylation) | Methanol with BF₃ or HCl catalyst restek.commdpi.com | Converts the acid to a more volatile methyl ester (e.g., FAME). s4science.ateurofinsus.com | Requires mild conditions (e.g., 50-60 °C) and is sensitive to moisture. restek.com |

| Silylation | BSTFA or MSTFA, often with 1% TMCS restek.com | Replaces acidic protons with non-polar trimethylsilyl (TMS) groups. restek.com | Highly effective but can also derivatize other functional groups like hydroxyls; moisture-sensitive. restek.com |

Surface and Morphological Characterization in Catalytic Systems

When this compound is utilized as a component in a heterogeneous catalytic system, for instance as a solid acid catalyst or a structure-directing agent, characterizing the surface and morphology is crucial for understanding its function. ajchem-b.comtubitak.gov.tr Electron microscopy and other advanced surface analysis techniques provide indispensable insights into the catalyst's structure at micro and nano scales. azooptics.comnih.gov

Electron Microscopy (e.g., HAADF-STEM, TEM, SEM)

Electron microscopy (EM) is a cornerstone for the characterization of heterogeneous catalysts, offering direct visualization of catalyst particles, support structures, and pores with resolutions reaching sub-angstrom levels. azooptics.comnih.gov

Scanning Electron Microscopy (SEM): SEM is primarily used to examine the surface morphology and topology of catalyst materials. ajchem-b.comazooptics.com It provides three-dimensional-like images by scanning the surface with a focused electron beam, making it ideal for assessing particle distributions on non-uniform surfaces and examining the structure of porous catalyst supports. azooptics.com For example, SEM analysis can reveal the shape and distribution of irregular pore spaces within a catalyst structure, which are populated by active sites. ajchem-b.com

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional projection images by transmitting electrons through an ultra-thin sample. azooptics.comnih.gov It is applied to directly visualize the size, shape, and distribution of catalyst nanoparticles dispersed on a support material. azooptics.com In-situ liquid cell TEM can even be used to dynamically monitor the entire process of catalyst synthesis, such as the growth and crystallization of nanoparticles on a support surface. rsc.orgdenssolutions.com

Scanning Transmission Electron Microscopy (STEM): Modern aberration-corrected STEM (AC-STEM) combines the principles of SEM and TEM and is optimized for the study of heterogeneous catalysts and nanoparticles. denssolutions.com High-Angle Annular Dark-Field (HAADF) STEM imaging is particularly powerful for compositional analysis, as the image contrast is sensitive to the atomic number (Z-contrast), allowing for the differentiation of heavy metal nanoparticles from a lighter support.

| Technique | Primary Information Obtained | Typical Application for Catalysts | Resolution |

|---|---|---|---|

| SEM | Surface topography, morphology, particle distribution azooptics.com | Assessing overall catalyst particle shape, size, and surface texture. ajchem-b.comtubitak.gov.tr | Typically lower than TEM/STEM |

| TEM | Particle size, shape, internal structure, crystallinity azooptics.comnih.gov | Visualizing individual metal nanoparticles and support structures. azooptics.com | Down to the atomic scale azooptics.com |

| HAADF-STEM | Atomic-resolution imaging, elemental mapping (Z-contrast) denssolutions.com | Identifying the location and size of individual atoms or atomic columns in a catalyst. denssolutions.com | Sub-angstrom azooptics.com |

X-ray Absorption Spectroscopy (EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and/or electronic structure of matter. It is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). esrf.fr In the context of a this compound-containing catalyst, XAS could probe the local environment of the sulfur atom or any associated metal centers.

X-ray Absorption Near-Edge Structure (XANES): Also known as NEXAFS, this technique provides information about the oxidation state, coordination chemistry, and site symmetry of the absorbing atom by analyzing the features of the absorption edge. aps.org For instance, it could be used to determine the valence state of a metal cocatalyst interacting with the sulfamic acid group.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains oscillatory structures that yield information about the local atomic environment around the absorbing element. Analysis of the EXAFS signal can determine the types of neighboring atoms, their distance from the absorbing atom (bond length), and their number (coordination number). esrf.fr This would be invaluable for mapping the bonding environment of this compound when it is adsorbed onto a catalyst support or coordinated to a metal center. aps.orgnih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides topographical images of surfaces at the nanoscale. asmicro.comdlr.de A key advantage of AFM is its ability to operate under ambient conditions, without the need for a high vacuum, and even in liquid environments. asmicro.comtrigenotoul.com

In the study of catalytic systems, AFM is used to:

Characterize Nanoparticles: AFM can measure the size and surface characteristics of individual catalyst particles, which directly affects catalyst performance. asmicro.com

Map Surface Properties: Beyond topography, AFM can map various nanomechanical properties such as adhesion, friction, and elasticity across a catalyst surface. trigenotoul.com

Visualize Active Sites: By functionalizing the AFM tip, it is possible to probe specific chemical interactions and potentially map the distribution of acidic sites, such as those provided by this compound, on a catalyst surface.

Observe Surface Reactions: Advanced non-contact AFM (nc-AFM) can achieve atomic precision, enabling the visualization of molecular structures as they react on a catalyst surface. berkeley.edu This could provide unprecedented insight into the role of this compound in guiding or participating in surface-catalyzed reactions. berkeley.edu

Electrochemical Characterization of Acidic Properties and Catalytic Pathways

Electrochemical methods are crucial for investigating the redox behavior and acidic properties of molecules like this compound, especially when exploring its function in electrocatalytic systems. umb.edursc.org These techniques measure the current response of an analyte to a changing electrode potential. sop4cv.com

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the most common potential sweep methods for obtaining qualitative and quantitative information about electrochemical processes. umb.edulibretexts.org

Linear Sweep Voltammetry (LSV): In LSV, the potential of a working electrode is scanned linearly in time from an initial to a final potential, and the resulting current is measured. numberanalytics.comwikipedia.org The resulting voltammogram can reveal the potential at which a species is oxidized or reduced. wikipedia.org For an acidic species, LSV can be used to study its oxidation or reduction and how the potential for these processes is affected by factors like pH. analchemres.org

Cyclic Voltammetry (CV): CV extends LSV by reversing the potential sweep after reaching a set point and returning to the initial potential. sop4cv.comossila.com This cycling provides critical information on the reversibility of redox processes. libretexts.org For this compound, CV could be used to:

Determine Redox Potentials: Identify the formal reduction potential of the molecule or any catalytic species it interacts with. libretexts.org

Probe Acidic Properties: The electrochemical response of acidic molecules can be pH-dependent. nih.govmdpi.com By performing CV at various pH levels, one can study the proton-coupled electron transfer processes and gain insight into the pKa of the sulfamic acid group. mdpi.com For example, studies on other acidic molecules have shown that peak potentials can shift negatively with increasing pH. mdpi.com

Investigate Catalytic Pathways: In an electrocatalytic reaction, CV can help elucidate the mechanism by showing how the presence of this compound (as a catalyst or supporting electrolyte) affects the redox peaks of a substrate, indicating its role in the electron transfer pathway. iitk.ac.in

| Parameter/Observation | Technique | Interpretation for this compound |

|---|---|---|

| Peak Potential (Eₚ) | LSV, CV | Indicates the potential at which oxidation or reduction occurs. Can be used for species identification. wikipedia.org |

| Peak Current (Iₚ) | LSV, CV | Proportional to the concentration of the electroactive species. libretexts.org |

| Reversibility (ΔEₚ = Eₚₐ - Eₚ꜀) | CV | Reveals the kinetics of the electron transfer process. libretexts.org |

| pH Dependence of Eₚ | CV | Provides information on the involvement of protons in the redox reaction, allowing for the study of acidic properties. nih.govmdpi.com |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial and bulk properties of electrochemical systems. By applying a small amplitude AC voltage or current signal over a wide range of frequencies, the impedance of the system can be measured. This technique provides detailed information about processes such as charge transfer, mass transport, and the capacitive behavior of interfaces. In the context of this compound, EIS is particularly valuable for characterizing its behavior as a corrosion inhibitor and for understanding its role in modifying electrode surfaces, such as when used as a dopant for conductive polymers.

The data obtained from EIS measurements are typically represented as Nyquist or Bode plots. A Nyquist plot illustrates the imaginary part of the impedance against the real part, while Bode plots show the impedance magnitude and phase angle as a function of frequency. These plots can be fitted to an equivalent electrical circuit model, where components like resistors (R), capacitors (C), and constant phase elements (CPE) represent different physical and chemical processes occurring at the electrode-electrolyte interface.

Detailed Research Findings

While direct and extensive EIS studies specifically focused on this compound are not widely available in the public domain, its behavior can be inferred from research on structurally similar compounds, such as dodecylbenzenesulfonic acid (DBSA) and sodium dodecyl sulfate (B86663) (SDS). These compounds, which also possess a long alkyl chain and a polar sulfonic/sulfate head group, are known to form protective adsorbed layers on metal surfaces and to act as dopants in the synthesis of conductive polymers like polyaniline (PANI). nih.gov

When used as a corrosion inhibitor, this compound is expected to adsorb onto a metal surface, forming a barrier that impedes the corrosion process. This adsorption is reflected in the EIS data by an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The Rct is inversely proportional to the corrosion rate, so a higher Rct value indicates better corrosion protection. arabjchem.orgmdpi.com The decrease in Cdl is attributed to the replacement of water molecules and other ions at the metal-solution interface by the organic inhibitor molecules, which have a lower dielectric constant and increase the thickness of the electrical double layer. arabjchem.org

In the context of conductive polymers, this compound can act as a dopant, influencing the polymer's conductivity and electrochemical properties. analis.com.my The long dodecyl chain can also enhance the solubility of the doped polymer in organic solvents. nih.gov EIS can be used to characterize the conductivity and charge transport properties of such polymer films. The impedance spectra of PANI doped with similar long-chain sulfonic acids reveal information about the bulk conductivity of the polymer and the charge transfer processes at the polymer/electrode and polymer/electrolyte interfaces. analis.com.mymdpi.com

The following interactive table presents hypothetical EIS data for a mild steel electrode in an acidic solution, both with and without the addition of this compound as a corrosion inhibitor. The data is illustrative and based on typical results observed for similar long-chain alkyl-sulfate/sulfonate inhibitors. arabjchem.orgnih.govmdpi.com The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100.

| Concentration of this compound (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | 0 |

| 50 | 250 | 120 | 80.0 |

| 100 | 500 | 80 | 90.0 |

| 200 | 950 | 50 | 94.7 |

| 300 | 1200 | 40 | 95.8 |

The data illustrates that as the concentration of the inhibitor increases, the charge transfer resistance (Rct) significantly increases, while the double-layer capacitance (Cdl) decreases. This trend signifies the formation of a more compact and protective inhibitor film on the metal surface, leading to a high inhibition efficiency. arabjchem.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio molecular orbital theories are commonly employed to model the electronic structure and related characteristics of chemical compounds. mdpi.comresearchgate.net

The electronic structure of a molecule governs its physical and chemical properties. wikipedia.org Quantum chemical calculations can determine key features of dodecylsulfamic acid's electronic landscape. The first step typically involves geometry optimization to find the lowest energy conformation of the molecule. mdpi.com For this compound, this would involve accounting for the flexible dodecyl chain and the sulfamic acid headgroup, which exists in a zwitterionic form (⁺H₃NSO₃⁻) in the solid state and often in solution. mdpi.comscielo.br

Calculations can yield crucial electronic parameters:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netufms.br For this compound, the HOMO is expected to be localized on the sulfonate group, while the LUMO would involve the ammonium (B1175870) group and the S-O bonds.

Electron Density and Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom. ufms.brnih.gov This reveals the distribution of electrons within the molecule, identifying electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the sulfonate group would carry significant negative charge, while the nitrogen and its attached hydrogens would be positive, and the long alkyl chain would be largely nonpolar.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. ufms.br Red regions indicate areas of negative potential (electron-rich), attractive to electrophiles, while blue regions show positive potential (electron-poor), attractive to nucleophiles. For this compound, the MEP would show a high negative potential around the sulfonate oxygen atoms and a positive potential around the ammonium group.

These calculated parameters are used to predict how this compound will interact with other reagents, its potential catalytic activity, and its self-assembly behavior. researchgate.netnih.govrsc.org

Table 1: Representative Calculated Electronic Properties for a Sulfamic Acid Derivative (Note: This is illustrative data for a related compound, as specific published data for this compound is not available. Calculations are typically performed using methods like DFT with a basis set such as 6-311++G(d,p).)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 9.8 Debye | Indicates overall polarity of the molecule |

Computational methods are increasingly used to predict the acid dissociation constant (pKa), a critical parameter for an acid. mdpi.comresearchgate.net The pKa value is directly related to the Gibbs free energy change of the deprotonation reaction in solution. sapub.org

The general approach involves calculating the Gibbs free energy of the protonated (HA) and deprotonated (A⁻) species in both the gas phase and in solution. mdpi.comsapub.org ΔG(solvation) = G(solvated) - G(gas)

The pKa can then be calculated using thermodynamic cycles. researchgate.net Solvation effects are crucial and are typically modeled using either implicit continuum solvation models (like PCM or CPCM) or explicit solvent models. mdpi.comsapub.orgwikipedia.org For this compound, the presence of the long, nonpolar dodecyl chain would influence the solvation energies of both the neutral and anionic forms, thereby affecting the pKa compared to the parent sulfamic acid.

Proton Transfer Mechanisms: Computational chemistry can also elucidate the mechanisms of proton transfer, which is fundamental to acid-base catalysis. nih.gov For a reaction catalyzed by this compound, calculations can map the potential energy surface for the proton transfer from the ⁺H₃N- group to a substrate. This involves identifying the transition state for the proton transfer step. researchgate.net In systems with organized structures, like micelles formed by this compound, proton transfer can occur along networks of hydrogen-bonded molecules, a process that can be modeled computationally. nih.govosti.gov

Electronic Structure and Reactivity Predictions

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the detailed step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. nih.govarxiv.org

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. ims.ac.jp Locating the geometry and energy of this TS is a primary goal of computational reaction modeling, as the energy of the TS (the activation barrier) determines the reaction rate. nih.govnih.gov

For a reaction catalyzed by this compound, computational methods can be used to:

Propose Reactant Complexes: Model the initial interaction and orientation of this compound with the reactant molecules.

Locate the Transition State: Use algorithms to search the potential energy surface for the saddle point corresponding to the TS. ims.ac.jpsmu.edu This provides the structure of the activated complex.

Map the Reaction Pathway: Trace the Intrinsic Reaction Coordinate (IRC) from the transition state down to the reactants and products, confirming that the located TS connects the desired species. smu.edu This path represents the most direct route for the reaction.

These calculations can reveal, for instance, whether a this compound-catalyzed reaction proceeds through a concerted mechanism (all bonds break and form in one step) or a stepwise mechanism with one or more intermediates. cam.ac.uk

Table 2: Illustrative Reaction Profile Data from a Computational Study (Note: This table represents typical data obtained from a computational analysis of a reaction pathway.)

| Species | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|

| Reactant Complex | 0.0 | Hydrogen bond between catalyst N-H and substrate |

| Transition State (TS1) | +15.2 | Partially formed/broken bonds (e.g., N-H, H-Substrate) |

| Intermediate | -5.4 | Protonated substrate and deprotonated catalyst |

| Product Complex | -10.8 | Product molecule hydrogen-bonded to catalyst |

While quantum mechanics is ideal for studying the details of bond breaking and forming, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. wikipedia.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes. mdpi.comschrodinger.com

For this compound, which is an amphiphilic molecule, MD simulations are particularly useful for studying its behavior in solution. These simulations can model:

Micelle Formation: Simulating the self-assembly of this compound molecules into micelles above the critical micelle concentration.

Substrate Partitioning: Investigating how reactant molecules partition between the bulk solvent and the micellar environment (hydrophobic core or polar surface).

Catalysis in Micelles: Modeling a chemical reaction within a micelle. This can show how the micellar environment stabilizes the transition state, for example, through local concentration effects or by providing a non-polar environment for a reaction that is disfavored in water. The simulation can track the orientation and interactions of the catalyst's headgroup with the substrate over time. nih.gov

Enhanced sampling techniques in MD, such as metadynamics or replica-exchange MD, can be used to accelerate the observation of rare events like chemical reactions or conformational changes, making these simulations more efficient. nih.gov

Transition State Analysis and Reaction Pathways

Design of this compound-Based Functional Materials

Computational methods are increasingly being used not just to analyze existing molecules but to design new functional materials from the ground up. liverpool.ac.uknih.gov This "in silico" design process can significantly reduce the time and cost of experimental discovery. frontiersin.org

For this compound, computational design could focus on creating novel materials with tailored properties, such as:

Advanced Surfactants and Emulsifiers: By computationally modifying the length or branching of the alkyl chain or altering the headgroup, one could predict how these changes affect properties like critical micelle concentration, surface tension, and emulsifying power. MD simulations would be key to modeling the interfacial behavior of these designed molecules. mdpi.com

Organocatalysts: Computational screening could be used to design derivatives of this compound with enhanced catalytic activity or selectivity for specific organic transformations. scielo.brnih.gov This might involve adding other functional groups to the molecule and using quantum chemical calculations to predict the effect on the reaction's activation energy.

Self-Assembled Nanostructures: Predicting how this compound or its derivatives might co-assemble with other molecules or polymers to form specific nanostructures like nanotubes, vesicles, or liquid crystals. This involves understanding and modeling the non-covalent interactions that drive the assembly process. icams.denovapublishers.com

The process typically involves generating candidate structures computationally, calculating their relevant properties (e.g., stability, electronic properties, catalytic activity), and selecting the most promising candidates for experimental synthesis and testing. nih.gov

Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the physicochemical properties of molecules based on their structural features. researchgate.netmdpi.com These models rely on a set of calculated molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic nature. mdpi.com For a compound like this compound, with its long alkyl chain and a polar sulfamic acid head, QSPR could potentially predict properties such as:

Solubility: Predicting its solubility in different solvents is crucial for its application in various reaction media.

Micelle Formation: The amphiphilic nature of this compound suggests it can form micelles in solution. QSPR could help in predicting the critical micelle concentration (CMC).

Acidity (pKa): Computational methods can estimate the acid dissociation constant, which is a key parameter for its role as an acid catalyst. researchgate.net

However, a specific QSPR study dedicated to this compound or even long-chain alkylsulfamic acids is not currently available in the literature. The development of such a model would require a dataset of experimentally determined properties for a series of related sulfamic acid derivatives, which appears to be non-existent at present.

Predictive Modeling for Catalyst Optimization

Predictive modeling in catalysis leverages computational methods to understand reaction mechanisms and to design more efficient catalysts. Current time information in Nyong-et-Kellé, CM.unesp.brresearchgate.net For this compound, which acts as a Brønsted acid catalyst, these models could provide insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations could be employed to elucidate the step-by-step mechanism of reactions catalyzed by this compound, identifying transition states and intermediates. wikipedia.org

Catalyst-Substrate Interactions: Modeling the interaction between the sulfamic acid group and the reactants can reveal the key factors governing the catalytic activity and selectivity.

Solvent Effects: Computational models can simulate the influence of the solvent on the catalytic process, helping to select the optimal reaction medium.

While the principles of predictive modeling are well-established for various types of catalysts, including other acid catalysts, their specific application to optimize reactions involving this compound has not been reported. Experimental studies have demonstrated its effectiveness in synthesizing various organic compounds, such as xanthenes, but these studies have not been complemented by computational investigations to model and optimize the catalytic system. researchgate.net

Environmental Fate and Degradation Research Conceptual Framework

Potential Degradation Pathways for Alkylsulfamic Acids

Alkylsulfamic acids can be transformed in the environment through several abiotic and biotic processes. The primary pathways include hydrolysis, microbial degradation, and photodegradation. The efficiency of each pathway is dependent on the chemical structure of the compound and specific environmental conditions.

Hydrolytic degradation is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. numberanalytics.com For compounds like dodecylsulfamic acid, this process involves the breaking of chemical bonds in the presence of water. encyclopedia.pub The susceptibility of a polymer or chemical to hydrolysis is influenced by factors such as the accessibility of its chemical bonds to water, its molecular weight, and the ambient pH and temperature. encyclopedia.pubnih.gov

Research into the stability of sulfonic acids indicates that the nature of the carbon-sulfur bond is critical. Studies comparing aromatic and alkyl sulfonic acids under hydrothermal conditions have shown that alkyl sulfonic acid linkages are significantly more resistant to hydrolysis. brandeis.edu While aromatic-sulfonic acid compounds degrade readily, the hydrolysis of the alkyl-sulfur bond is often negligible under similar conditions, suggesting a high degree of stability for alkylsulfamic acids against this degradation pathway. brandeis.edu The degradation process, when it occurs, involves the cleavage of susceptible chemical bonds, leading to a reduction in molecular weight and the formation of smaller degradation products. encyclopedia.pub

Table 1: Factors Influencing Hydrolytic Degradation

| Factor | Description | Relevance to Alkylsulfamic Acids |

|---|---|---|

| Chemical Structure | The type of chemical bonds present in the molecule. | The alkyl-sulfur bond in alkylsulfamic acids is generally stable against hydrolysis. brandeis.edu |

| pH | The acidity or alkalinity of the surrounding water. | Hydrolysis rates can be accelerated under acidic or alkaline conditions. encyclopedia.pub |

| Temperature | The ambient temperature of the environment. | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. nih.gov |

| Water Availability | The presence of water is essential for the reaction to occur. | As a water-soluble compound, it would be exposed to aqueous environments. numberanalytics.com |

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. encyclopedia.pubredalyc.org This process is a critical pathway for the environmental removal of many organic chemicals. The process can be broken down into four main stages: biodeterioration, biofragmentation, assimilation, and mineralization. nih.gov

For structurally related compounds like alkyl sulfates (AS), biodegradation is initiated by the hydrolytic cleavage of the sulfate (B86663) ester bond, a reaction catalyzed by enzymes known as alkylsulfatases. researchgate.net This initial step yields an alcohol (in the case of this compound, this would likely be dodecanol) and inorganic sulfate. The resulting fatty alcohol can then be oxidized by dehydrogenases to a fatty aldehyde and then a fatty acid. researchgate.net These fatty acids are subsequently broken down through metabolic pathways like β-oxidation and are either mineralized to carbon dioxide and water or incorporated into microbial biomass. researchgate.net

The effectiveness of biotic degradation is linked to the ability of microbial communities to form biofilms on the substance and secrete the necessary extracellular enzymes. encyclopedia.pubnih.gov The presence of specific, well-characterized microbial genera, such as Chelatobacter and Chelatococcus which are known to degrade other complex organic acids, in soil and water suggests that microbial consortia capable of degrading this compound may exist in the environment. nih.gov

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. bioenergiadlaregionu.eu This process can be a significant environmental fate pathway for many organic pollutants, especially in surface waters. bioenergiadlaregionu.euherts.ac.uk Photodegradation can occur through two primary mechanisms:

Direct Photolysis: Where the molecule itself absorbs light energy, leading to the excitation and subsequent breaking of chemical bonds. bioenergiadlaregionu.eu

Indirect Photolysis: Where other substances in the water, known as photosensitizers (e.g., humic substances, nitrate (B79036) ions), absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH). bioenergiadlaregionu.euscielo.br These ROS are highly reactive and can then attack and degrade the target pollutant molecule. bioenergiadlaregionu.eu

Studies on other sulfonic acid-containing compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), have demonstrated that they are susceptible to photodegradation in aquatic environments. bioenergiadlaregionu.eu The efficiency of this process is influenced by factors like the intensity of UV radiation, the presence of photosensitizers, and water chemistry. bioenergiadlaregionu.eumdpi.com The complete breakdown of organic pollutants through photodegradation, known as mineralization, results in the formation of harmless end-products like carbon dioxide and water. mdpi.com

Biotic Degradation (e.g., Microbial and Enzymatic Processes)

Analytical Methodologies for Environmental Monitoring

To understand the environmental concentration and degradation of this compound, robust analytical methods are required. These methods must be capable of detecting the compound at very low levels and in complex environmental samples.

The analysis of trace amounts of chemical compounds in complex environmental matrices such as water, soil, or biological tissues presents a significant analytical challenge. wiley.comjeolusa.com A typical analytical workflow involves several key stages: sample collection, extraction, clean-up, concentration, and instrumental analysis. env.go.jpcdc.gov

Sample Collection and Preparation: Care must be taken to collect representative samples and store them properly to prevent contamination or degradation before analysis. cdc.govnih.gov

Extraction: The target analyte must be isolated from the sample matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction, and Soxhlet extraction. cdc.gov For complex samples, online techniques like restricted access media (RAM) can be used to automate the extraction and clean-up of small molecules from matrices rich in interferences like proteins. chromatographyonline.com

Clean-up and Concentration: This step removes other co-extracted compounds that could interfere with the analysis. env.go.jp Techniques like adsorption chromatography are often employed. env.go.jp

Instrumental Analysis: Highly selective and sensitive analytical instruments are used for detection and quantification. env.go.jp The most common methods for environmental analysis are gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). env.go.jpmemphis.edu These hyphenated techniques provide both separation of the analyte from other compounds and its definitive identification and quantification based on its mass-to-charge ratio. chromatographytoday.com

Table 2: Common Techniques for Trace Analysis

| Stage | Technique | Description |

|---|---|---|

| Extraction | Solid-Phase Extraction (SPE) | A method where compounds in a liquid sample are separated by their affinity for a solid sorbent. cdc.gov |

| Extraction | Liquid-Liquid Extraction | A method to separate compounds based on their relative solubilities in two different immiscible liquids. cdc.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream and identifies them by their mass spectrum. env.go.jp |

| Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid stream and identifies them by their mass spectrum; suitable for non-volatile compounds. chromatographyonline.commemphis.edu |

When this compound degrades, it forms various transformation products, or metabolites. Identifying and quantifying these metabolites is essential for fully understanding the degradation pathway and any potential environmental risks associated with these new compounds. chemrxiv.org

The process of metabolite identification typically involves comparing samples from degradation experiments (e.g., microbial incubations) with control samples. europa.eu High-resolution mass spectrometry (HRMS) is a key tool, providing accurate mass measurements that help in determining the elemental composition of unknown metabolites. chromatographytoday.comchemrxiv.org Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information. europa.eu

To confirm the identity of a suspected metabolite, a synthetic reference standard of the proposed structure is often required. mdpi.com By comparing the chromatographic retention time and mass spectrum of the metabolite in the environmental sample to that of the authentic standard, a confident identification can be made. mdpi.com Modern analytical software can aid in this process by automatically screening for expected biotransformations and comparing data against spectral libraries. europa.eu Techniques like stop-flow HPLC can improve the detection of low-level radioactive metabolites in degradation studies, providing more reliable data on transformation pathways. fera.co.uk

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-phenylbenzimidazole-5-sulfonic acid (PBSA) |

| Alkyl sulfates (AS) |

| Carbon dioxide |

| Chelatobacter |

| Chelatococcus |

| Dodecanol |

| This compound |

| Fatty acid |

| Fatty aldehyde |

| Humic substances |

| Hydroxyl radical |

| Nitrate |

Future Research Directions and Emerging Applications

Development of Novel Dodecylsulfamic Acid-Based Catalytic Systems

This compound has demonstrated its utility as an efficient, reusable, and environmentally benign Brønsted acid catalyst in organic synthesis. researchgate.netresearchgate.netijcce.ac.ir A notable application is in the one-pot, solvent-free synthesis of 14-aryl- or alkyl-14-H-dibenzo[a,j]xanthenes, which are valuable compounds in the dye industry and for various biological applications. researchgate.netshirazu.ac.irresearchgate.net In these reactions, DSA acts as a mild and effective catalyst for the condensation of β-naphthol with various aldehydes. researchgate.netresearchgate.net

Future research is anticipated to expand the catalytic scope of DSA to a broader range of multi-component reactions, leveraging its ability to perform effectively under mild and solvent-free conditions. researchgate.net The development of novel catalytic systems could involve modifying the structure of DSA to fine-tune its acidity and amphiphilicity, thereby enhancing its selectivity and activity for specific transformations. Research may also focus on immobilizing DSA onto solid supports, such as silica (B1680970) or polymers, to create robust, heterogeneous catalysts with improved recyclability and ease of separation from reaction mixtures. The exploration of DSA in tandem with other catalytic species, including metal catalysts or other organocatalysts, could lead to synergistic systems capable of facilitating complex cascade reactions.

The table below summarizes the performance of this compound (DSA) in the synthesis of 14-aryl-14-H-dibenzo[a,j]xanthenes, highlighting its efficiency.

| Aldehyde Reactant | Product | Time (min) | Yield (%) |

| Benzaldehyde (B42025) | 14-Phenyl-14H-dibenzo[a,j]xanthene | 15 | 95 |

| 4-Chlorobenzaldehyde | 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene | 15 | 98 |

| 4-Methylbenzaldehyde | 14-(4-Methylphenyl)-14H-dibenzo[a,j]xanthene | 20 | 94 |

| 4-Nitrobenzaldehyde | 14-(4-Nitrophenyl)-14H-dibenzo[a,j]xanthene | 20 | 92 |

| Heptanal | 14-Hexyl-14H-dibenzo[a,j]xanthene | 30 | 85 |

Data sourced from studies on the catalytic application of this compound in xanthene synthesis. researchgate.net

Integration with Advanced Materials Science (e.g., Nanocomposites)

The integration of this compound into advanced materials is an emerging area with significant potential. While direct research on DSA-based nanocomposites is in its nascent stages, studies on structurally related long-chain acids provide a roadmap for future investigations. For instance, dodecylbenzenesulfonic acid (DBSA), another surfactant acid, has been successfully used to protonate and solubilize conducting polymers like polyaniline, facilitating their processing and incorporation into functional materials. researchgate.net

Future research will likely explore the use of this compound as a functionalizing agent for nanoparticles. Its amphiphilic nature could be exploited to stabilize nanoparticles in various solvents, while the sulfamic acid group can provide a reactive site for further modification or impart acidic properties to the nanoparticle surface. This could lead to the development of novel nanocomposite materials with applications in catalysis, sensing, and electronics. Furthermore, the incorporation of DSA into polymer matrices could yield new polymer composites with tailored properties, such as enhanced conductivity, thermal stability, or flame retardancy. The self-assembly properties of DSA could also be harnessed to create ordered nanostructures within these materials.

Theoretical Advancement in Understanding Alkylsulfamic Acid Behavior

A deeper theoretical understanding of the behavior of alkylsulfamic acids is crucial for the rational design of new catalysts and materials. To date, theoretical studies have primarily focused on simpler, unsubstituted sulfamic acid and small N-alkylsulfamates. docksci.com Ab initio self-consistent field molecular orbital (SCF-MO) calculations have been employed to investigate the geometry, bonding, and stability of sulfamic acid and the sulfamate (B1201201) anion. docksci.com For example, calculations have explored the relative stability of the zwitterionic (+H3NSO3−) and non-zwitterionic (H2NSO3H) forms of sulfamic acid in the gas phase. docksci.com

Future theoretical research is expected to extend these computational models to longer-chain alkylsulfamic acids like this compound. Such studies could employ density functional theory (DFT) and molecular dynamics simulations to elucidate the conformational preferences of the dodecyl chain, the acidity of the sulfamic acid group in different environments, and the nature of its interactions with reactants and surfaces. docksci.comresearchgate.net A key area of investigation will be the modeling of the self-assembly of DSA molecules into micelles and other aggregates, and how this aggregation influences its catalytic activity. These computational insights will be invaluable for predicting the properties of new DSA-based systems and guiding experimental work. ijcce.ac.ir

Sustainable Chemistry and Green Engineering Principles in this compound Research

This compound is increasingly being recognized as a "green" catalyst, aligning with the principles of sustainable chemistry. researchgate.netresearchgate.net Its use in solvent-free reactions, high product yields, mild reaction conditions, and potential for recovery and reuse are significant advantages over many traditional acid catalysts. researchgate.netresearchgate.net Research has demonstrated that DSA can be recovered after a reaction and reused multiple times without a significant loss of catalytic activity, which reduces chemical waste and improves the economic viability of chemical processes. researchgate.netshirazu.ac.ir

Future research will focus on further quantifying the green credentials of DSA-catalyzed processes using metrics such as atom economy, E-factor (environmental factor), and process mass intensity. There is a growing need to expand the application of DSA to a wider array of green chemical transformations, including esterifications, protections/deprotections, and other condensation reactions that currently rely on less environmentally friendly catalysts. The development of synthetic routes to DSA itself that are based on renewable feedstocks and green chemistry principles would further enhance its sustainability profile. The biodegradability and environmental fate of this compound will also be an important area of future study to ensure its life cycle is fully aligned with green engineering principles.

The reusability of this compound as a catalyst in the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene is a key aspect of its green profile, as shown in the table below.

| Catalytic Run | Yield (%) |

| 1st | 95 |

| 2nd | 94 |

| 3rd | 94 |

| 4th | 93 |

| 5th | 92 |

Data illustrates the consistent performance of the recycled catalyst over five consecutive runs. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing dodecylsulfamic acid, and how can its purity be validated?

- Methodology : this compound is typically synthesized via sulfonation of dodecylamine using sulfamic acid under controlled conditions. Key steps include maintaining stoichiometric ratios (e.g., 1:1 molar ratio of dodecylamine to sulfamic acid) and refluxing in a solvent like toluene at 80–100°C for 4–6 hours . Post-synthesis, purity is validated using HPLC (for quantifying unreacted precursors) and FT-IR (to confirm sulfonate group incorporation at ~1040 cm⁻¹ and 1170 cm⁻¹). Combustion analysis (C, H, N, S) ensures elemental consistency .

Q. How can researchers characterize the catalytic efficiency of this compound in organic reactions?

- Methodology : Catalytic efficiency is assessed through kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) and turnover frequency (TOF) calculations. For example, in xanthene derivative synthesis, compare yields under varying catalyst concentrations (e.g., 2–10 mol%) and temperatures. Use GC-MS or ¹H NMR to quantify product formation and side reactions. Reproducibility requires detailed reporting of solvent systems (e.g., ethanol/water mixtures) and stirring rates .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar surfactants?

- Methodology : Employ NMR spectroscopy (¹H and ¹³C) to resolve structural differences, such as sulfonate vs. sulfate groups. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 307 for C₁₂H₂₅NSO₃⁻). Chromatographic methods (e.g., reverse-phase HPLC ) differentiate retention times from analogs like sodium dodecyl sulfate .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in heterogeneous catalysis?

- Methodology : Systematic optimization involves Design of Experiments (DoE) to evaluate factors like pH (3–7), temperature (25–80°C), and solvent polarity. For example, in acid-catalyzed esterification, use a central composite design to model interactions between variables. Validate models with ANOVA and confirm optimal conditions via triplicate runs. Report deviations exceeding ±5% yield .

Q. What strategies address contradictions in reported catalytic activity data for this compound across studies?

- Methodology : Discrepancies often arise from impurities (e.g., residual amines) or unaccounted solvent effects. Mitigate by:

- Cross-referencing synthesis protocols (e.g., sulfamic acid purity ≥98% in vs. commercial grades).

- Replicating experiments with controlled water content (e.g., anhydrous vs. hydrated solvents).

- Performing control experiments (e.g., blank reactions without catalyst) to isolate its contribution .

Q. How should researchers design studies to evaluate the environmental impact of this compound in lab-scale applications?

- Methodology : Follow life cycle assessment (LCA) frameworks, quantifying:

- Synthetic waste streams (e.g., sulfamic acid byproducts).

- Biodegradability via OECD 301F tests (measuring dissolved organic carbon removal over 28 days).

- Toxicity using Daphnia magna or algal growth inhibition assays. Compare with EPA-approved surfactants .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing catalytic performance data?

- Methodology : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or small sample sizes. For time-course data, apply regression analysis (e.g., pseudo-first-order kinetics). Report confidence intervals (95% CI) and effect sizes to highlight practical significance over statistical significance .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.